Mangostenone A
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Overview
Description
Mangostenone A is a natural product found in Garcinia mangostana with data available.
Scientific Research Applications
Anti-Inflammatory Applications
- Inhibition of Inflammatory Responses : Mangostenone F, a compound related to Mangostenone A, has demonstrated significant anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines and suppress NF-κB and MAPK activation in lipopolysaccharide-stimulated macrophages (Cho et al., 2014).
Antioxidant and Anti-Cancer Applications
- Antioxidant Properties : this compound, isolated from Garcinia mangostana, exhibits significant antioxidant activities, which are beneficial for various health applications, including potentially cancer chemoprevention (Jung et al., 2006).
- Cytotoxic Effects on Cancer Cells : Various xanthones from Garcinia mangostana, including compounds related to this compound, have shown cytotoxic properties against different cancer cell lines, suggesting potential for cancer therapy (Suksamrarn et al., 2006).
Applications in Diabetes Management
- Potential in Treating Diabetes : Studies have identified this compound as a potent inhibitor against enzymes involved in diabetes, suggesting its potential role in diabetes management (Owoseeni et al., 2022).
Applications in Skin Health
- Inhibition of Melanin Formation : Mangostenone F, closely related to this compound, has been found to inhibit melanin production in certain cell lines, indicating potential applications in skin health and cosmetics (Ryu et al., 2012).
Properties
Molecular Formula |
C28H28O6 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
10,15-dihydroxy-7,7,19,19-tetramethyl-11-(3-methylbut-2-enyl)-2,8,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,5,9,11,14,16(21),17-octaen-13-one |
InChI |
InChI=1S/C28H28O6/c1-14(2)7-8-16-20-24(31)21-19(13-18-15(22(21)29)9-11-27(3,4)33-18)32-25(20)17-10-12-28(5,6)34-26(17)23(16)30/h7,9-13,29-30H,8H2,1-6H3 |
InChI Key |
YXCXOSIXGSUDDV-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C3C=CC(OC3=C1O)(C)C)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C2=O)O)C |
Canonical SMILES |
CC(=CCC1=C2C(=C3C=CC(OC3=C1O)(C)C)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C2=O)O)C |
Synonyms |
mangostenone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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